![molecular formula C19H23N3O3S B2762930 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide CAS No. 952973-99-8](/img/structure/B2762930.png)
2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide
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Description
This compound, also known as (7-Isopropyl-5-oxo-2,3-dihydro-5H- [1,3]thiazolo [3,2-a]pyrimidin-3-yl)acetic acid, has the molecular formula C11H14N2O3S and a molecular weight of 254.31 . It is a derivative of thiazolo[3,2-a]pyrimidin .
Molecular Structure Analysis
The molecular structure of this compound is based on a thiazolo[3,2-a]pyrimidin core, which is a bicyclic system containing a thiazole ring fused with a pyrimidine ring . The molecule also contains an isopropyl group, a methoxybenzyl group, and an acetic acid moiety .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 444.3±37.0 °C and a predicted density of 1.47±0.1 g/cm3 . Its pKa is predicted to be 4.21±0.10 .Scientific Research Applications
- Research : Scientists have synthesized and studied the metabolites and degradation products of this compound. These studies aim to confirm proposed structures and evaluate their activity in rat passive cutaneous anaphylaxis tests .
Bronchial Asthma Treatment
Thyroid Hormone Receptor Agonism
Solid Forms and Formulations
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12(2)16-9-18(24)22-14(11-26-19(22)21-16)8-17(23)20-10-13-5-4-6-15(7-13)25-3/h4-7,9,12,14H,8,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYJQXUCZPFXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide |
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